Tricosan-12-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

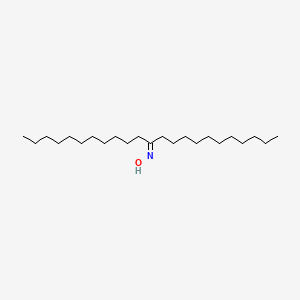

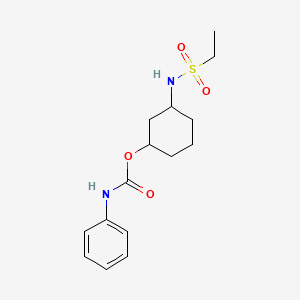

Tricosan-12-one oxime is a useful research compound. Its molecular formula is C23H47NO and its molecular weight is 353.635. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Metabolism and Biological Activity

Tricosan-12-one oxime, as a type of oxime, can be associated with important roles in plant metabolism and biological activity. Oximes, in general, are found in all kingdoms of life and play crucial roles in plant defense, growth regulation, pollinator attraction, and communication with the environment. They are derivatives of amino acids, produced by the action of cytochrome P450 from the CYP79 family. The structural diversity of oximes contributes to their significant biological activity, impacting various specialized metabolites in plants (Sørensen, Neilson, & Møller, 2018).

Antioxidant Properties

Oximes, including this compound, exhibit antioxidant properties. These compounds have shown effectiveness in reducing hydrogen peroxide-induced lipid peroxidation and other forms of oxidative stress in vitro. This indicates their potential as antioxidants in various applications (Puntel et al., 2008).

Antifungal and Antibacterial Agents

The synthesis of compounds containing oxime functionalities, such as this compound, has led to the development of potential antifungal and antibacterial agents. These compounds demonstrate significant activity against various microbial strains, underscoring their potential in medicinal chemistry and pharmaceutical applications (Premalatha et al., 2013).

Glycosidase Inhibitors

The radical cyclization of oxime ethers derived from glucose has been used to create aminocyclopentitols and 1-deoxynojirimycin, known as glycosidase inhibitors. This indicates the potential use of this compound derivatives in the synthesis of compounds with therapeutic applications (Kiguchi et al., 1995).

Protein-Polysaccharide Conjugate Vaccines

Oxime chemistry, which includes this compound, is utilized in the efficient bioconjugation of proteins and polysaccharides for preparing conjugate vaccines. This application demonstrates the versatility of oxime linkages in biomedical research and vaccine development (Lees, Sen, & López-Acosta, 2006).

Surfactant Self-Assembly and Detoxification

Oxime functionalities are also explored in surfactant self-assembly, particularly in combating the toxicity of organophosphates. This highlights the role of oximes, such as this compound, in developing new strategies for detoxification and decontamination in various applications (Singh et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Tricosan-12-one oxime, like other oximes, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

The oxime mechanism of action involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement is facilitated by the strong nucleophilic properties of oximes . This compound, in particular, is expected to interact with its targets in a similar manner.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By reactivating AChE, this compound helps restore the normal function of this pathway, which is often disrupted by organophosphorus compounds .

Pharmacokinetics

Like other oximes, it is expected to have a relatively short half-life and may require repeated administration to maintain therapeutic levels .

Result of Action

The primary result of this compound’s action is the reactivation of AChE, leading to the restoration of normal nerve function . This can help alleviate symptoms caused by organophosphorus poisoning, such as muscle weakness, breathing difficulties, and seizures .

Action Environment

The action of this compound, like other oximes, can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the stability and efficacy of the compound

Properties

IUPAC Name |

N-tricosan-12-ylidenehydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO/c1-3-5-7-9-11-13-15-17-19-21-23(24-25)22-20-18-16-14-12-10-8-6-4-2/h25H,3-22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFMDNXBQJACKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=NO)CCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)

![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)

![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)

![1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole](/img/structure/B3018346.png)

![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)

![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)